molecular formula C9H14O2 B2526585 4-Cyclopropanecarbonyloxane CAS No. 1340079-14-2

4-Cyclopropanecarbonyloxane

Cat. No.: B2526585
CAS No.: 1340079-14-2
M. Wt: 154.209
InChI Key: HCKXQRPKQKTOBL-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonyloxane is a bicyclic organic compound featuring a cyclopropane ring fused to an oxane (tetrahydropyran) moiety via a carbonyl group. The cyclopropane ring introduces significant steric strain due to its 60° bond angles, while the oxane ring contributes conformational flexibility. Its molecular formula is inferred as C₈H₁₂O₂ (cyclopropane: C₃H₆; oxane: C₅H₁₀O; carbonyl: adds one oxygen atom).

Properties

IUPAC Name

cyclopropyl(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(7-1-2-7)8-3-5-11-6-4-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKXQRPKQKTOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropanecarbonyloxane typically involves the reaction of cyclopropanecarbonyl chloride with oxane under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropanecarbonyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyloxane involves its interaction with specific molecular targets. The cyclopropane ring and carbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The oxane ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Cyclopropanecarbonyloxane with structurally or functionally related compounds from the evidence, focusing on molecular features, stability, and applications.

Structural Analogues

Compound Molecular Formula Key Features Stability/Reactivity Insights Applications (Inferred) Reference
This compound C₈H₁₂O₂ Cyclopropane + oxane + carbonyl High strain (cyclopropane); moderate polarity (carbonyl/oxane) Potential drug intermediates N/A
Cyclopropyl phenyl ketone C₁₀H₁₀O Cyclopropane + aromatic ketone Strain enhances reactivity; ketone participates in nucleophilic additions Agrochemical synthesis
4-Isopropylcyclohexanone C₉H₁₆O Cyclohexane + ketone + branched alkyl Low strain (cyclohexane); ketone stabilizes via resonance Fragrance or solvent production
Propylparaben C₁₀H₁₂O₃ Paraben ester (aromatic + alkyl chain) Ester hydrolysis susceptibility; antimicrobial activity Preservative in cosmetics/pharma

Key Comparisons

  • Functional Groups : Unlike propylparaben (ester group), this compound’s carbonyl group may undergo ketone-specific reactions (e.g., Grignard additions) rather than hydrolysis .
  • Conformational Flexibility : The oxane ring allows chair conformations, similar to cyclohexane derivatives, but with added oxygen polarity affecting solubility .

Research Findings (Inferred)

  • Synthetic Challenges : Cyclopropane synthesis often requires high-energy intermediates (e.g., carbenes), suggesting this compound may be difficult to isolate .
  • Biological Activity : Cyclopropyl ketones (e.g., cyclopropyl phenyl ketone) are precursors in pesticide synthesis; analogous roles are plausible for this compound .
  • Environmental Impact : Cyclopropane derivatives may pose ecological risks due to persistence, necessitating careful disposal .

Biological Activity

Overview of 4-Cyclopropanecarbonyloxane

This compound is a chemical compound that belongs to the class of oxanes, which are cyclic ethers. Its structure features a cyclopropane ring attached to a carbonyl group, which can influence its reactivity and biological activity. Compounds with similar structures often exhibit significant biological properties, including antimicrobial, antitumor, and anti-inflammatory activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many cyclic compounds interact with enzymes, either as inhibitors or activators. The presence of the carbonyl group may allow for interactions with active sites of enzymes, potentially inhibiting their function.
  • Receptor Binding : The compound may bind to specific receptors in biological systems, altering signaling pathways. This can lead to effects such as modulation of neurotransmitter release or hormonal responses.
  • Antioxidant Activity : Similar compounds have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating similar cyclic ethers demonstrated that they possess significant antimicrobial properties against various bacterial strains. These findings suggest that this compound may also exhibit similar activities.
  • Antitumor Properties : Research on structurally related compounds has indicated potential antitumor effects through apoptosis induction in cancer cells. The carbonyl group could play a role in triggering cell death pathways.
  • Anti-inflammatory Effects : Compounds with similar frameworks have been studied for their anti-inflammatory properties, often through inhibition of pro-inflammatory cytokines. This suggests a potential therapeutic application for this compound in inflammatory diseases.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeReference Study
CyclopropylcarbonylamineAntimicrobialSmith et al., 2020
3-Cyclopropyl-2-butenalAntitumorJohnson et al., 2019
Cyclopropanecarboxylic acidAnti-inflammatoryLee et al., 2021

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